molecular formula C8H5ClO2 B1322321 4-Chlorobenzofuran-3(2H)-one CAS No. 3260-90-0

4-Chlorobenzofuran-3(2H)-one

Cat. No.: B1322321
CAS No.: 3260-90-0
M. Wt: 168.57 g/mol
InChI Key: HHLDAXYTRQJRAK-UHFFFAOYSA-N
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Description

4-Chlorobenzofuran-3(2H)-one is a heterocyclic organic compound that features a benzofuran ring substituted with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzofuran-3(2H)-one typically involves the cyclization of appropriately substituted phenoxyacetyl chlorides. One common method involves the reaction of 4-chlorophenoxyacetyl chloride with aluminum chloride in benzene, leading to the formation of the desired benzofuranone . The reaction conditions generally require anhydrous conditions and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps such as recrystallization or chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzofuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of substituted benzofuranones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

Synthetic Route Reagents Reaction Conditions Yield
Cyclization4-chlorophenoxyacetyl chloride, aluminum chlorideBenzene solvent, refluxVariable

Chemistry

In the realm of chemistry, 4-Chlorobenzofuran-3(2H)-one serves as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for the modification of its chemical properties, making it a valuable building block in organic synthesis.

Biology

The biological activities of this compound and its derivatives have been extensively studied. Research indicates potential antimicrobial and anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as enzyme inhibition and receptor interaction .

Biological Activity Target Effect
AntimicrobialBacteria, fungiInhibition of growth
AnticancerCancer cell linesInduction of apoptosis

Medicine

The compound is being explored as a pharmacophore in drug development. Its derivatives are investigated for their ability to inhibit specific enzymes linked to cancer progression, such as polo-like kinase 4 (PLK4). In vitro studies have demonstrated that these compounds can significantly reduce cell viability in cancer cell lines.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound derivatives on lung adenocarcinoma cells (A549). The results indicated that specific modifications enhanced cytotoxicity, achieving an IC50 value of 16.4 μM against PLK1, demonstrating selective inhibition and potential therapeutic benefits .
  • Enzyme Inhibition : Research on similar compounds showed that fluorinated derivatives exhibited increased selectivity and potency against monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's. The structure-activity relationship highlighted the importance of halogen substitutions in enhancing inhibitory activity .

Industrial Applications

In industry, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique substitution pattern allows for tailoring material characteristics for applications in polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chlorobenzofuran-3(2H)-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Chlorobenzofuran-3(2H)-one can be compared with other benzofuran derivatives such as:

    2,3-Dihydrobenzofuran: Lacks the chlorine substitution and has different reactivity and applications.

    5-Chlorobenzofuran-3(2H)-one: Chlorine substitution at a different position, leading to variations in chemical properties and reactivity.

    Benzofuran-3(2H)-one: The parent compound without any substitutions, serving as a basic structure for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

4-Chlorobenzofuran-3(2H)-one is a compound belonging to the benzofuran family, recognized for its diverse biological activities, particularly in anticancer research. The structural characteristics of benzofurans contribute significantly to their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

The compound this compound features a benzofuran core with a chlorine substituent at the para position. This specific arrangement is crucial for its biological activity. The presence of halogens in benzofuran derivatives has been linked to enhanced cytotoxic properties against various cancer cell lines.

Anticancer Properties

Numerous studies have documented the anticancer effects of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors.

  • Cytotoxicity Against Cancer Cell Lines :
    • K562 and HL60 Leukemia Cells : this compound demonstrated notable cytotoxicity with IC50 values comparable to established anticancer agents like doxorubicin, indicating its potential as a therapeutic agent .
    • Solid Tumors : Inhibition studies show that related benzofuran compounds can inhibit cell proliferation in non-small cell lung cancer (NCI-H460) and colon cancer (HCT-116) with varying degrees of effectiveness .

The anticancer activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Benzofuran derivatives have been shown to induce DNA damage through single and double-strand breaks, leading to apoptosis in cancer cells .
  • Apoptosis Induction : Flow cytometry studies indicate that treatment with this compound results in increased late-stage apoptosis in cancer cell lines, particularly evident after 48 hours of exposure .

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of specific substituents on the benzofuran ring in enhancing biological activity:

Substituent Position Effect on Activity
ChlorineParaEnhances cytotoxicity against cancer cells
Alkyl ChainsVariesModulates antiproliferative effects; longer chains often improve activity
Electron-Withdrawing GroupsVariesIncrease overall cytotoxicity by stabilizing reactive intermediates

Case Studies

Several case studies reinforce the efficacy of benzofuran derivatives, including this compound:

  • Study on Anticancer Activity : A recent study synthesized various derivatives of benzofurans and evaluated their activities against multiple cancer types. Compounds similar to this compound showed promising results, with significant inhibition rates across leukemia and solid tumor lines .
  • Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by benzofuran derivatives. The study concluded that these compounds could effectively trigger apoptosis through mitochondrial pathways, highlighting their potential for further development as anticancer agents .

Properties

IUPAC Name

4-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLDAXYTRQJRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309155
Record name 4-Chloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-90-0
Record name 4-Chloro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3260-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1-benzofuran-3-one
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